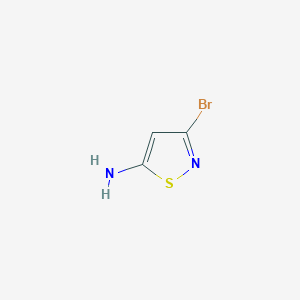

3-Bromoisothiazol-5-amine

CAS No.:

Cat. No.: VC17915156

Molecular Formula: C3H3BrN2S

Molecular Weight: 179.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C3H3BrN2S |

|---|---|

| Molecular Weight | 179.04 g/mol |

| IUPAC Name | 3-bromo-1,2-thiazol-5-amine |

| Standard InChI | InChI=1S/C3H3BrN2S/c4-2-1-3(5)7-6-2/h1H,5H2 |

| Standard InChI Key | IIRGIIHSTCQFMH-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(SN=C1Br)N |

Introduction

Structural Characteristics and Molecular Properties

Core Structure and Isothiazole Chemistry

Isothiazole is a five-membered aromatic heterocycle containing one sulfur atom at position 1 and one nitrogen atom at position 2. Substitution patterns on this scaffold significantly influence electronic and steric properties. In 3-bromoisothiazol-5-amine, bromine occupies position 3, while the amine group resides at position 5. This arrangement creates a polarized electron distribution, with the bromine atom exerting an electron-withdrawing effect and the amine group contributing basicity .

The molecular formula of 3-bromoisothiazol-5-amine is hypothesized to be C₃H₃BrN₂S, with a molecular weight of 179.04 g/mol. This aligns with derivatives such as 4-bromoisothiazol-5-amine hydrochloride (C₃H₄BrClN₂S, MW 215.50) , adjusted for the absence of the HCl counterion and positional isomerism.

Spectroscopic and Computational Data

While experimental spectra for 3-bromoisothiazol-5-amine are unavailable, computational models predict distinct infrared (IR) absorption bands for N–H stretching (~3400 cm⁻¹) and C–Br vibrations (~600 cm⁻¹). Nuclear magnetic resonance (NMR) simulations suggest a singlet for the aromatic proton at position 4 (δ ~7.2 ppm in CDCl₃), with downfield shifts for the amine protons due to conjugation with the heterocycle .

Synthetic Methodologies

Bromination Strategies for Isothiazoles

Bromination of isothiazoles typically employs electrophilic reagents such as PBr₃ or N-bromosuccinimide (NBS). For example, the synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine involves tribromooxyphosphorus (POBr₃) to introduce bromine at position 5 of a pyrazole ring . While pyrazoles and isothiazoles differ in heteroatom arrangement, analogous conditions (e.g., POBr₃ in dichloromethane at 0–25°C) could facilitate bromination at position 3 of isothiazol-5-amine precursors .

Stepwise Synthesis Proposal

A plausible route to 3-bromoisothiazol-5-amine involves:

-

Condensation: Reacting thiourea with propargyl bromide to form an isothiazolidine intermediate.

-

Oxidation: Using hydrogen peroxide to aromatize the ring, yielding isothiazol-5-amine.

-

Bromination: Treating with POBr₃ to introduce bromine at position 3 .

This pathway mirrors the synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine, where diethyl butynedioate undergoes cyclization with methylhydrazine, followed by bromination and deprotection .

Physicochemical and Pharmacokinetic Profiles

Solubility and Stability

Based on analogs like 5-bromo-1,2-benzothiazol-3-amine , 3-bromoisothiazol-5-amine is expected to exhibit low aqueous solubility (<10 μM) due to its aromaticity and bromine substituent. Stability studies on related compounds suggest susceptibility to photodegradation, necessitating storage in amber containers under inert atmospheres .

Pharmacokinetic Predictions

Computational models (e.g., SwissADME) predict moderate lipophilicity (LogP ~2.5) and poor blood-brain barrier (BBB) penetration, similar to the anti-trypanosomal compound 29d, a 3,5-disubstituted-7-azaindole . These properties may limit its utility in treating central nervous system (CNS) infections but favor peripheral applications .

Applications in Drug Discovery

Material Science Applications

Brominated isothiazoles may serve as flame retardants or ligands in catalytic systems. The bromine atom’s electronegativity enhances thermal stability, making such compounds candidates for high-performance polymers .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume